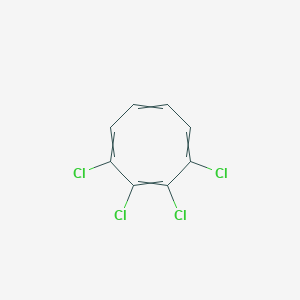
1,2,3,8-Tetrachlorocycloocta-1,3,5,7-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,8-Tetrachlorocycloocta-1,3,5,7-tetraene is a chlorinated derivative of cyclooctatetraene, a polyunsaturated hydrocarbon. This compound is characterized by the presence of four chlorine atoms attached to the cyclooctatetraene ring, specifically at the 1, 2, 3, and 8 positions. The molecular formula for this compound is C8H4Cl4, and it features an eight-membered ring with alternating double bonds, making it a conjugated system .
Vorbereitungsmethoden
The synthesis of 1,2,3,8-tetrachlorocycloocta-1,3,5,7-tetraene can be achieved through various methods. One common approach involves the chlorination of cyclooctatetraene using chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the addition of chlorine atoms to the cyclooctatetraene ring. The reaction is carried out at elevated temperatures to ensure complete chlorination .
Industrial production methods for this compound may involve large-scale chlorination processes, where cyclooctatetraene is continuously fed into a reactor along with chlorine gas. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity of the product .
Analyse Chemischer Reaktionen
1,2,3,8-Tetrachlorocycloocta-1,3,5,7-tetraene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines, thiols, or phosphines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form epoxides or other oxygenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,8-Tetrachlorocycloocta-1,3,5,7-tetraene has several scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of other chlorinated derivatives and complex organic molecules.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3,8-tetrachlorocycloocta-1,3,5,7-tetraene involves its interaction with molecular targets through its conjugated system and chlorine atoms. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. The presence of multiple chlorine atoms enhances its reactivity and allows for selective interactions with specific molecular targets .
Vergleich Mit ähnlichen Verbindungen
1,2,3,8-Tetrachlorocycloocta-1,3,5,7-tetraene can be compared with other chlorinated derivatives of cyclooctatetraene, such as:
1,2,5,6-Tetrachlorocycloocta-1,3,5,7-tetraene: This isomer has chlorine atoms at different positions, leading to variations in reactivity and properties.
1,4,5,8-Tetrachlorocycloocta-1,3,5,7-tetraene: Another isomer with a different substitution pattern, affecting its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
61157-66-2 |
|---|---|
Molekularformel |
C8H4Cl4 |
Molekulargewicht |
241.9 g/mol |
IUPAC-Name |
1,2,3,8-tetrachlorocycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C8H4Cl4/c9-5-3-1-2-4-6(10)8(12)7(5)11/h1-4H |
InChI-Schlüssel |
YPMKJFRJJHVGSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C(C(=C1)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


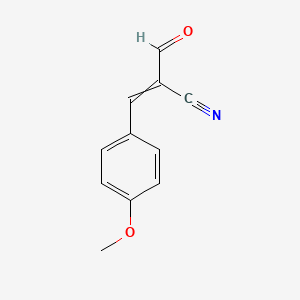
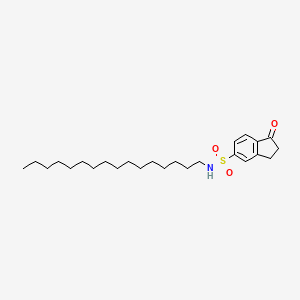
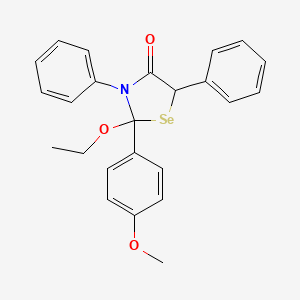



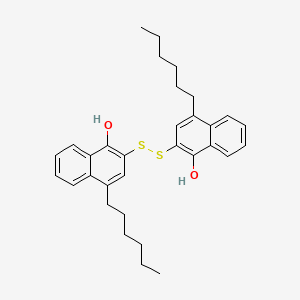
![(4S)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14585313.png)
![7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl-](/img/structure/B14585321.png)
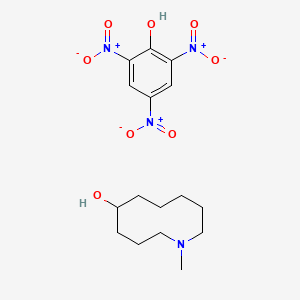

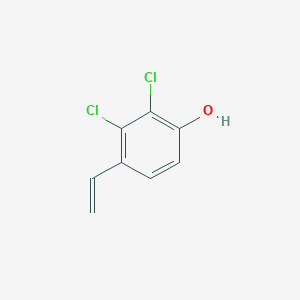

![4-{[(Triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B14585341.png)
